molecular formula C10H7ClN2O B8557260 4-Chloro-5-phenoxypyrimidine

4-Chloro-5-phenoxypyrimidine

Cat. No. B8557260
M. Wt: 206.63 g/mol
InChI Key: MPDLDXMWDACNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-phenoxypyrimidine is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-phenoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-phenoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-phenoxypyrimidine

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

4-chloro-5-phenoxypyrimidine

InChI

InChI=1S/C10H7ClN2O/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8/h1-7H

InChI Key

MPDLDXMWDACNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 500 ml. of phosphorus oxychloride was added 85.5 g. (0.455 mol) of 4-hydroxy-5-phenoxy pyrimidine and the suspension heated at 70° in an oil bath. After 1 hr the reaction mixture became homogeneous and after 1.5 hr total reduction time the bulk of the phosphorus oxychloride was removed by distillation at reduced pressure. The residue was slowly added to well stirred iced water and the residual acid was cautiously neutralized with ammonium hydroxide solution to pH 8 and was extracted with 3 × 700 ml. of chloroform. The chloroform extracts were dried over anhydrous sodium sulfate filtered and concentrated in vacuo to 85.7 g. (90%) of a black oil. A colorless oil could be obtained by evaporative distillation of this material at 130° (0.1 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.455 mol
Type
reactant
Reaction Step Two

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